molecular formula C10H5N3 B6273080 1H-indole-3,4-dicarbonitrile CAS No. 1699369-96-4

1H-indole-3,4-dicarbonitrile

Cat. No.: B6273080
CAS No.: 1699369-96-4
M. Wt: 167.2
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Description

1H-indole-3,4-dicarbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of two cyano groups attached to the indole ring, specifically at the 3 and 4 positions. This structural feature imparts unique chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-indole-3,4-dicarbonitrile can be synthesized through several methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as 2-nitrophenylacetonitrile with malononitrile under basic conditions.

    Substitution Reactions: Another approach is the substitution of halogenated indole derivatives with cyanide ions in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-indole-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, cyanide salts, and various catalysts.

Major Products Formed:

    Oxidation Products: Oxo-indole derivatives.

    Reduction Products: Amino-indole derivatives.

    Substitution Products: Various substituted indoles depending on the reagents used.

Scientific Research Applications

1H-indole-3,4-dicarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The presence of cyano groups enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

  • 1H-indole-3-carbaldehyde
  • 1H-indole-2,3-dione
  • 1H-indole-3-acetonitrile

Comparison: 1H-indole-3,4-dicarbonitrile is unique due to the presence of two cyano groups, which significantly influence its chemical reactivity and biological activity. Compared to other indole derivatives, it exhibits distinct properties that make it suitable for specific applications in synthetic chemistry and biomedical research.

Properties

CAS No.

1699369-96-4

Molecular Formula

C10H5N3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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